molecular formula C18H16BrN3O B2802073 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 862828-32-8

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2802073
CAS No.: 862828-32-8
M. Wt: 370.25
InChI Key: WRBVKLPIDMNPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinone ring substituted with a bromophenyl group and a methylbenzimidazolyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the Methylbenzimidazolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
  • 1-(2-Fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
  • 1-(2-Iodophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one

Uniqueness

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its halogenated analogs.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-21-16-9-5-3-7-14(16)20-18(21)12-10-17(23)22(11-12)15-8-4-2-6-13(15)19/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBVKLPIDMNPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.